4-(2-Ethylpyrazol-3-yl)piperidine;dihydrochloride
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Overview
Description
This compound is characterized by the presence of a piperidine ring substituted with a 2-ethylpyrazol group, and it is typically available as a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethylpyrazol-3-yl)piperidine;dihydrochloride involves several steps, starting with the preparation of the pyrazole ring followed by its attachment to the piperidine moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 2-ethyl group onto the pyrazole ring.
Coupling Reactions: Attachment of the pyrazole ring to the piperidine ring through coupling reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Synthesis: Utilization of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Ethylpyrazol-3-yl)piperidine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidinone derivatives.
Reduction: Reduction of the pyrazole ring to form dihydropyrazole derivatives.
Substitution: Halogenation or alkylation of the pyrazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, halogenating agents.
Major Products:
Oxidation Products: Piperidinone derivatives.
Reduction Products: Dihydropyrazole derivatives.
Substitution Products: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
4-(2-Ethylpyrazol-3-yl)piperidine;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Ethylpyrazol-3-yl)piperidine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Signal Transduction Modulation: Modulation of signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
- 4-(2-Methylpyrazol-3-yl)piperidine;dihydrochloride
- 4-(2-Propylpyrazol-3-yl)piperidine;dihydrochloride
- 4-(2-Butylpyrazol-3-yl)piperidine;dihydrochloride
Comparison: 4-(2-Ethylpyrazol-3-yl)piperidine;dihydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the 2-ethyl group on the pyrazole ring can influence the compound’s pharmacokinetic properties and interaction with molecular targets .
Properties
IUPAC Name |
4-(2-ethylpyrazol-3-yl)piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-2-13-10(5-8-12-13)9-3-6-11-7-4-9;;/h5,8-9,11H,2-4,6-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHGNSGPPSSULT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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